5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone is a complex organic compound with the molecular formula C11H13BrIN3OS and a molecular weight of 442.11389 This compound is characterized by the presence of bromine, iodine, and isopropoxy groups attached to a benzaldehyde core, along with a thiosemicarbazone moiety
Vorbereitungsmethoden
The synthesis of 5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone typically involves multiple steps. One common method starts with the preparation of 5-bromo-3-iodo-2-isopropoxybenzaldehyde, which is then reacted with thiosemicarbazide under controlled conditions to form the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to amines or other reduced forms.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound may interfere with cellular processes by binding to proteins or nucleic acids, leading to alterations in cell function and viability .
Vergleich Mit ähnlichen Verbindungen
5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 4-fluoro-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone
- 5-chloro-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone
- 5-bromo-3-iodo-2-methoxybenzaldehyde thiosemicarbazone These compounds share similar structural features but differ in the substituents attached to the benzaldehyde core. The presence of different halogens or alkoxy groups can influence their chemical reactivity and biological activity, making each compound unique in its applications and effects .
Eigenschaften
Molekularformel |
C11H13BrIN3OS |
---|---|
Molekulargewicht |
442.12g/mol |
IUPAC-Name |
[(E)-(5-bromo-3-iodo-2-propan-2-yloxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H13BrIN3OS/c1-6(2)17-10-7(5-15-16-11(14)18)3-8(12)4-9(10)13/h3-6H,1-2H3,(H3,14,16,18)/b15-5+ |
InChI-Schlüssel |
PTRFSZIFQUKEDG-PJQLUOCWSA-N |
Isomerische SMILES |
CC(C)OC1=C(C=C(C=C1I)Br)/C=N/NC(=S)N |
SMILES |
CC(C)OC1=C(C=C(C=C1I)Br)C=NNC(=S)N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1I)Br)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.